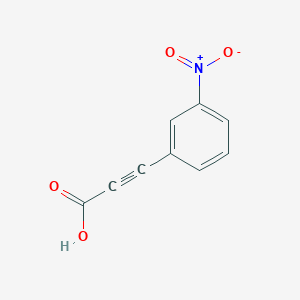

3-(3-Nitrophenyl)prop-2-ynoic acid

描述

Identified by the CAS number 4996-15-0, 3-(3-Nitrophenyl)prop-2-ynoic acid is an organic compound characterized by a propiolic acid chain attached to a phenyl ring substituted with a nitro group at the meta position. cymitquimica.com This specific configuration of functional groups imparts distinct chemical properties that are actively being explored in academic and industrial research.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 4996-15-0 |

| Molecular Formula | C₉H₅NO₄ chemsynthesis.com |

| Molecular Weight | 191.14 g/mol cymitquimica.com |

| IUPAC Name | This compound cymitquimica.com |

| Synonyms | 3-(3-Nitrophenyl)propiolic acid |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-(3-nitrophenyl)prop-2-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO4/c11-9(12)5-4-7-2-1-3-8(6-7)10(13)14/h1-3,6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOZNNNHOSZGZOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C#CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80325006 | |

| Record name | 3-(3-Nitrophenyl)prop-2-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80325006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4996-15-0 | |

| Record name | 4996-15-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408177 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(3-Nitrophenyl)prop-2-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80325006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4996-15-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 3 Nitrophenyl Prop 2 Ynoic Acid

Laboratory-Scale Synthesis Strategies

A primary route to arylpropiolic acids is the direct carbonylation of the corresponding terminal alkyne. This method involves the introduction of a carboxyl group by reacting the alkyne with carbon monoxide (CO) in the presence of a suitable catalyst. For the synthesis of 3-(3-nitrophenyl)prop-2-ynoic acid, the precursor would be 3-nitrophenylacetylene (B1294367). The success of this transformation hinges on the catalytic system and the specific reaction conditions employed.

The carbonylation of terminal arylacetylenes has been explored using various palladium-based catalytic systems. Palladium iodide (PdI₂) has been identified as an effective catalyst for these transformations, often used in combination with potassium iodide (KI). unipr.itchim.it These reactions can be conducted under non-oxidative conditions without the need for additional ligands or acids. unipr.it The choice of solvent plays a critical role in the reaction's outcome; a shift from non-polar to polar solvents can dramatically alter the chemoselectivity. unipr.it

Another highly effective approach utilizes a heterogeneous catalyst, such as palladium on carbon (Pd/C), with a suitable ligand. rsc.org Research on the carbonylation of phenylacetylene (B144264), a related substrate, has shown that ligands like Xantphos are crucial for achieving high yields. rsc.org Oxalic acid has been innovatively employed as a solid, stable, and economical source of carbon monoxide, avoiding the need to handle toxic CO gas directly. rsc.org The reaction is typically performed in a high-boiling polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. rsc.org

Table 1: Investigated Catalytic Systems for Arylacetylene Carbonylation

| Catalyst System | Ligand | CO Source | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|---|

| PdI₂ / KI | None | CO Gas | Toluene / Methanol | 25-80 | unipr.itchim.it |

| Pd/C | Xantphos | Oxalic Acid | DMF | 125 | rsc.org |

| Pd(OAc)₂ | NISPCDPP | CO Gas | Not specified | Not specified | mdpi.com |

Optimizing the synthesis of arylpropiolic acids via carbonylation focuses on maximizing the yield of the desired product while minimizing side reactions. A key challenge is controlling the regioselectivity of CO insertion. For terminal alkynes like 3-nitrophenylacetylene, two regioisomers can potentially form: the linear α,β-unsaturated acid (the desired propiolic acid derivative) and the branched isomer.

Studies on the Pd/C-catalyzed carbonylation of phenylacetylene using oxalic acid as the CO source have demonstrated that selectivity is highly dependent on the reaction additives. rsc.org For instance, the reaction can be tuned to favor either the linear or the branched product. To achieve high selectivity for the linear product, cinnamic acid, the reaction conditions were optimized by carefully selecting the ligand and additives. rsc.org In the absence of a ligand, the reaction did not proceed, highlighting its critical role. rsc.org The use of tetrabutylammonium (B224687) iodide (TBAI) was also found to be beneficial. rsc.org A gram-scale synthesis was successfully demonstrated, indicating the robustness of the optimized protocol. rsc.org

Table 2: Optimization of Phenylacetylene Carbonylation for Linear Product (Cinnamic Acid)

| Entry | Catalyst (mol%) | Ligand (mol%) | Additive (equiv.) | Solvent | Temp (°C) | Yield (%) | Selectivity (Linear:Branched) | Reference |

|---|---|---|---|---|---|---|---|---|

| 1 | Pd/C (3) | BINAP (6) | TBAI (1.0) | DMF | 125 | 60 | 74:26 | rsc.org |

| 2 | Pd/C (3) | Xantphos (6) | TBAI (1.0) | DMF | 125 | 83 | 82:18 | rsc.org |

| 3 | Pd/C (3) | Xantphos (6) | TBAI (0.5) | DMF | 125 | 85 | 84:16 | rsc.org |

These findings suggest that for 3-nitrophenylacetylene, a similar optimization strategy involving a Pd/C catalyst, a suitable phosphine (B1218219) ligand like Xantphos, and TBAI as an additive would be a promising approach to achieve high yield and selectivity for this compound. The electron-withdrawing nature of the nitro group might influence reactivity, potentially requiring adjustments to the reaction temperature or time. acs.orgunimi.it

While the Knoevenagel condensation typically yields α,β-unsaturated compounds (propenoic acids) rather than propiolic acids, it is a fundamental method for synthesizing related nitroaryl structures. wikipedia.orgsigmaaldrich.com Specifically, the Doebner modification of the Knoevenagel condensation is used to prepare cinnamic acids from aromatic aldehydes and malonic acid. wikipedia.orgorganic-chemistry.org

This reaction has been applied to the synthesis of 3-nitrocinnamic acid, a propenoic acid structurally related to the target compound. fhsu.edu The reaction involves heating 3-nitrobenzaldehyde (B41214) with malonic acid in pyridine, which acts as both the solvent and a basic catalyst. fhsu.edu The condensation is followed by a spontaneous decarboxylation to yield the final product. wikipedia.org

Table 3: Doebner Condensation for the Synthesis of 3-Nitrocinnamic Acid

| Aldehyde | Reagent | Solvent/Catalyst | Reaction Time | Outcome | Reference |

|---|---|---|---|---|---|

| 3-Nitrobenzaldehyde | Malonic Acid | Pyridine | 2 hours (reflux) | 3-Nitrocinnamic Acid | fhsu.edu |

Furthermore, a distinct synthetic route allows for the direct formation of 3-arylprop-2-ynoic acids from benzaldehydes. This method involves reacting the aldehyde with an alkoxycarbonyl bromomethylidenephosphorane under aqueous sodium hydroxide (B78521) conditions. scirp.org This approach represents a valuable alternative for the direct synthesis of the target propiolic acid framework from an aldehyde precursor.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and provide powerful methods for forming carbon-carbon bonds. The Sonogashira reaction, which couples a terminal alkyne with an aryl halide, is a preeminent method for synthesizing arylalkynes. acs.org To synthesize this compound, this could involve coupling 3-nitro-iodobenzene or 3-nitro-bromobenzene with propiolic acid or its ester, followed by hydrolysis.

An alternative and advantageous strategy is the decarboxylative coupling of propiolic acids with aryl halides or tosylates. acs.orgresearchgate.net This method avoids the need to handle terminal alkynes, which can be gaseous or volatile. Arylpropiolic acids are readily prepared from aryl halides via this methodology. acs.org The reaction is catalyzed by a palladium complex, often with a specialized phosphine ligand to enhance reactivity, particularly with less reactive aryl tosylates. acs.org Studies have shown that ligands such as 1-dicyclohexylphosphino-2-(di-tert-butylphosphino-ethyl)ferrocene (CyPF-tBu) are effective for this transformation. acs.org The electronic properties of the substituents on the aryl ring are a significant factor, with electron-withdrawing groups on the aryl halide generally showing higher reactivity in certain cases. researchgate.net

Direct Carbonylation Reactions of 3-Nitrophenylacetylene

Considerations for Scalable Synthesis

Transitioning a synthetic route from the laboratory bench to a larger scale introduces several practical and economic considerations. For the synthesis of this compound, evaluating the scalability of the aforementioned methods is crucial.

Reagent Handling and Safety: The direct carbonylation method using CO gas requires specialized high-pressure equipment and stringent safety protocols due to the toxicity and flammability of carbon monoxide. rsc.org The use of CO surrogates, such as oxalic acid, offers a significant advantage in terms of safety and handling, as it avoids the direct use of CO gas. rsc.org

Process Efficiency: "Telescoped" or one-pot reaction sequences, where multiple synthetic steps are performed in the same reactor without isolating intermediates, can significantly improve efficiency and reduce waste. researchgate.net For example, a palladium-catalyzed coupling followed by an in-situ hydrolysis could streamline the synthesis.

Purification: Purification methods must be amenable to large quantities. Crystallization is often preferred over chromatographic purification on a large scale due to lower cost and solvent consumption. fhsu.edu The Doebner condensation, which often yields a solid product that precipitates from the reaction mixture upon acidification, is well-suited for scalable purification. fhsu.edu

Atom Economy: Reactions with high atom economy, where most of the atoms from the reactants are incorporated into the final product, are preferred. Direct addition reactions like carbonylation are generally more atom-economical than multi-step sequences or those using stoichiometric reagents that are not incorporated into the product.

Considering these factors, a scalable route to this compound might favor the Pd/C-catalyzed carbonylation of 3-nitrophenylacetylene using oxalic acid as a CO source, due to its use of a recyclable catalyst and a safer CO surrogate. rsc.org Alternatively, the Doebner condensation approach to a related propenoic acid followed by further modification, or a direct coupling method that allows for simple purification by crystallization, could also be viable scalable strategies. fhsu.eduscirp.org

Development of Efficient and High-Purity Production Routes

The primary modern route for synthesizing arylpropiolic acids, including the nitrophenyl derivative, is the palladium-catalyzed Sonogashira coupling reaction. This method involves the cross-coupling of an aryl halide with a terminal alkyne. For the synthesis of this compound, this typically involves the reaction of a 1-halo-3-nitrobenzene with propiolic acid.

Research has focused on optimizing this reaction to maximize yield and purity while minimizing reaction times and catalyst loading. The choice of catalyst, ligand, base, and solvent system is critical to the reaction's success. Tandem Sonogashira/decarboxylative coupling reactions have been developed for the synthesis of diarylalkynes, where the formation of the arylpropiolic acid is the key initial step. rsc.org Optimized protocols for the synthesis of terminal arylalkynes from propiolic acid involve a palladium-catalyzed coupling with an aryl iodide, followed by a copper-catalyzed protodecarboxylation. beilstein-journals.org By carefully controlling the reaction conditions, the intermediate arylpropiolic acid can be isolated as the main product.

Key developments in this area include:

Catalyst Systems: While traditional catalysts like Pd(PPh₃)₂Cl₂ are effective, newer systems based on palladium acetate (B1210297) (Pd(OAc)₂) or palladium(II) chloride (PdCl₂) with specialized phosphine ligands (e.g., SPhos, XPhos) have shown enhanced activity, allowing for lower catalyst loading and milder reaction conditions. beilstein-journals.org

Reaction Conditions: The selection of base and solvent is crucial. Amine bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used. acs.org Solvents like dimethyl sulfoxide (B87167) (DMSO) or N-methyl-2-pyrrolidone (NMP) are often employed to facilitate the dissolution of reagents and stabilize the catalytic species. acs.orgresearchgate.net

Chemoselectivity: In cases where the aryl halide has multiple reactive sites, the catalyst and ligand can be chosen to ensure selective reaction at the desired position, leading to high-purity products. The coupling reaction demonstrates tolerance for various functional groups, including esters, ketones, and aldehydes. acs.org

The following table summarizes representative conditions for the palladium-catalyzed synthesis of arylpropiolic acids, illustrating the impact of different components on the reaction outcome.

Table 1: Comparison of Catalytic Systems for Sonogashira Coupling to Synthesize Arylpropiolic Acids

| Aryl Halide | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| Aryl Iodide | Pd(PPh₃)₂Cl₂ | DPPB | DBU | DMSO | 80 | Good to High |

| Aryl Bromide | Pd(OAc)₂ | SPhos | TBAF | NMP/Water | 50 | High |

Note: This table presents generalized conditions based on literature for analogous reactions. DPPB: 1,4-bis(diphenylphosphino)butane; DBU: 1,8-diazabicyclo[5.4.0]undec-7-ene; TBAF: Tetra-n-butylammonium fluoride; NMP: N-methyl-2-pyrrolidone; dba: dibenzylideneacetone.

Green Chemistry Principles in Synthetic Design

In line with the principles of green chemistry, significant efforts have been directed towards developing more sustainable routes to this compound. A key strategy is the direct carboxylation of the corresponding terminal alkyne, 1-ethynyl-3-nitrobenzene, using carbon dioxide (CO₂) as a C1 building block. This approach is highly atom-economical and utilizes an abundant, non-toxic, and renewable carbon source. benthamdirect.com

The main challenge in CO₂ utilization is its thermodynamic stability. benthamdirect.com To overcome this, various catalytic systems have been developed to facilitate the insertion of CO₂ into the C-H bond of terminal alkynes.

Key research findings in green synthetic design include:

Coinage Metal Catalysis: Copper(I) and silver(I) salts have proven to be effective catalysts for the carboxylation of terminal alkynes. ruhr-uni-bochum.de Copper(I) complexes activate the terminal alkyne's C-H bond, enabling the insertion of CO₂. ruhr-uni-bochum.de Highly active systems using simple silver(I) salts in DMSO have been developed, allowing the reaction to proceed efficiently at ambient CO₂ pressure. ruhr-uni-bochum.de

Organocatalysis: To avoid the use of potentially toxic and expensive transition metals, metal-free organocatalytic systems have been explored. Simple pyrazoles have been identified as efficient bifunctional organocatalysts that can rival metal catalysts in promoting the carboxylation of alkynes with CO₂. rsc.org This represents a significant advancement in sustainable chemistry.

Rare-Earth Metal Catalysis: Imidazolium-bridged bis(phenolato) rare-earth metal complexes have also been successfully applied to the carboxylation of terminal alkynes with CO₂, affording excellent yields of various alkynyl carboxylic acids under atmospheric pressure. rsc.org

Enzymatic Synthesis: While more commonly applied to the synthesis of α,β-unsaturated keto acids from aldehydes, biocatalytic methods represent a promising green avenue. thieme-connect.com The use of enzymes like the promiscuous aldolase (B8822740) NahE for related transformations highlights the potential for developing future biocatalytic routes for propiolic acid synthesis under mild, aqueous conditions. thieme-connect.com

The following table compares different green catalytic approaches for the synthesis of propiolic acids via carboxylation.

Table 2: Green Catalytic Systems for the Carboxylation of Terminal Alkynes

| Catalyst Type | Example Catalyst | Reactant | C1 Source | Key Advantages |

|---|---|---|---|---|

| Coinage Metal | Silver(I) Salts in DMSO | Terminal Alkyne | CO₂ (1 atm) | High efficiency, ambient pressure, simple catalyst. ruhr-uni-bochum.de |

| Coinage Metal | Copper(I) Phenanthroline | Terminal Alkyne | CO₂ | Good activation of C-H bond. ruhr-uni-bochum.de |

| Organocatalyst | Pyrazole (B372694) | Terminal Alkyne | CO₂ | Metal-free, atom-economical, rivals metal catalyst efficiency. rsc.org |

Chemical Reactivity and Mechanistic Investigations of 3 3 Nitrophenyl Prop 2 Ynoic Acid

Fundamental Reaction Pathways

The interplay of the functional groups in 3-(3-nitrophenyl)prop-2-ynoic acid dictates its reactivity, allowing for transformations at the nitro group, the aromatic ring, and the prop-2-ynoic acid moiety.

Oxidation Reactions and the Formation of Derived Carboxylic Acids or Ketones

While specific examples of the direct oxidation of this compound are not extensively detailed in the provided search results, the general principles of organic chemistry suggest that the molecule possesses sites susceptible to oxidation. The triple bond, for instance, could potentially undergo oxidative cleavage to yield carboxylic acids. Similarly, related compounds, such as methyl 3-(2-nitrophenyl)prop-2-enoate, can be oxidized to form different products, indicating the potential for such transformations. The hydroxyl group in similar structures can also be oxidized to a carbonyl group. smolecule.com

Reduction of the Nitro Group to Amino Derivatives and its Synthetic Utility

The nitro group of this compound is readily reduced to an amino group, a transformation of significant synthetic value. evitachem.com This reduction can be achieved using various reagents, including hydrogen gas with a palladium catalyst or tin(II) chloride. evitachem.comcommonorganicchemistry.com The resulting amino derivative serves as a versatile intermediate for the synthesis of a wide array of other compounds. evitachem.com This transformation is a common strategy in organic synthesis to introduce an amino group into an aromatic ring, opening up pathways to new molecular scaffolds. organic-chemistry.orgscispace.com The choice of reducing agent is crucial and can be tailored to be compatible with other functional groups present in the molecule. commonorganicchemistry.com For instance, catalytic hydrogenation with Raney nickel is an effective method for nitro group reduction and is often preferred when trying to avoid the dehalogenation of aromatic halides. commonorganicchemistry.com

The general utility of reducing nitroarenes to anilines is a cornerstone of synthetic organic chemistry, providing access to a vast range of pharmaceuticals, dyes, and other functional materials. The amino group can be further functionalized through diazotization, acylation, and alkylation reactions, among others.

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring System

The aromatic ring of this compound is subject to both electrophilic and nucleophilic substitution reactions, with the regioselectivity being heavily influenced by the directing effects of the existing substituents. The nitro group is a strong electron-withdrawing group and a meta-director for electrophilic aromatic substitution. cymitquimica.commasterorganicchemistry.com This deactivates the ring towards electrophilic attack but directs incoming electrophiles to the positions meta to the nitro group. cymitquimica.com

Conversely, the electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution. cymitquimica.com This allows for the displacement of a suitable leaving group (though none is present on the parent molecule) or, in some cases, a hydride ion, by a nucleophile.

Mechanistic Studies of Key Transformations

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes.

Elucidation of Reaction Mechanisms Involving the Prop-2-ynoic Acid Moiety

The prop-2-ynoic acid moiety, with its carboxylic acid and alkyne functionalities, is a key site of reactivity. The triple bond can participate in various addition reactions, including hydrogenation and halogenation. The presence of the alkyne also allows for its use in "click chemistry" reactions, which are valuable for bioconjugation. ontosight.ai The carboxylic acid group can undergo esterification with alcohols or react with amines to form amides. evitachem.comsmolecule.com

Investigation of Decarboxylative Processes in Functionalization Reactions

Decarboxylative functionalization has emerged as a powerful strategy in organic synthesis, utilizing carboxylic acids as readily available starting materials. chemrevlett.comnih.gov These reactions proceed by the loss of carbon dioxide to generate a reactive intermediate that can then be trapped by a variety of reagents. chemrevlett.com While specific studies on the decarboxylative functionalization of this compound itself are not detailed in the provided results, the general principles are applicable.

Copper-catalyzed decarboxylative reactions have been developed for various carboxylic acids, including those with unsaturation. nih.govsemanticscholar.orgacs.org These reactions often involve the formation of a carboxyl radical intermediate through a single electron transfer process, followed by decarboxylation to generate an alkyl or vinyl radical. chemrevlett.com This radical can then participate in a range of bond-forming reactions. nih.gov Mechanistic studies suggest that for some copper-catalyzed decarboxylative eliminations, the reaction proceeds via benzylic deprotonation and subsequent radical decarboxylation, a pathway distinct from single-electron-transfer mechanisms. semanticscholar.org

The table below summarizes the key reactive sites and potential transformations of this compound.

| Functional Group | Reaction Type | Potential Products |

| Nitro Group | Reduction | 3-(3-Aminophenyl)prop-2-ynoic acid |

| Aromatic Ring | Electrophilic Substitution | Meta-substituted derivatives |

| Nucleophilic Substitution | Products of nucleophile addition | |

| Prop-2-ynoic Acid | Oxidation | Carboxylic acids, ketones |

| Esterification | Esters | |

| Amidation | Amides | |

| Decarboxylation | Functionalized alkynes | |

| Triple Bond | Addition Reactions | Alkenes, alkanes, halogenated derivatives |

Role of Specific Reagents and Catalysts in Directing Reaction Outcomes

The reactivity of this compound is theoretically directed by the interplay of its three primary functional groups: the alkyne, the carboxylic acid, and the nitrophenyl group. The alkyne can potentially undergo various transformations such as cycloadditions, reductions, or hydration. The carboxylic acid can be converted into esters, amides, or acid halides. The nitro group can be reduced to an amine, opening pathways to a different class of derivatives.

Despite these possibilities, specific and detailed research outlining the role of particular reagents and catalysts in directing the reaction outcomes for this compound is not extensively documented in the available scientific literature. While general principles of organic chemistry allow for predictions of its reactivity—for instance, acid-catalyzed esterification with an alcohol or palladium-catalyzed reduction of the nitro group—dedicated studies providing concrete examples, reaction conditions, and yields for this specific molecule are not readily found. Consequently, a data table detailing the specific roles of various reagents and catalysts cannot be compiled at this time.

Kinetic Studies of Reactions Involving this compound

Kinetic studies are crucial for understanding reaction mechanisms, optimizing reaction conditions, and determining the rate at which reactions occur. Such studies would provide invaluable data on the reactivity of this compound in various chemical transformations.

A comprehensive search of scientific databases and chemical literature for kinetic studies involving this compound has yielded no specific results. There are no available publications that detail the reaction rates, determination of rate laws, or the calculation of activation energy for any reaction involving this compound. The absence of such data indicates a significant gap in the chemical literature concerning the quantitative aspects of its reactivity. Further research is required to explore and establish the kinetic profiles of reactions involving this versatile compound.

Comprehensive Spectroscopic and Crystallographic Characterization of 3 3 Nitrophenyl Prop 2 Ynoic Acid and Its Derivatives

Advanced Vibrational Spectroscopy Applications

Vibrational spectroscopy is an indispensable tool for identifying functional groups and probing the conformational landscape of a molecule. By analyzing the interaction of infrared radiation or inelastically scattered light with the sample, a detailed vibrational fingerprint of the molecule can be obtained.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the various functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds.

In the case of 3-(3-Nitrophenyl)prop-2-ynoic acid, several key stretching and bending vibrations are expected. The presence of the nitro group (NO₂) is typically confirmed by strong asymmetric and symmetric stretching bands. For related compounds containing a 3-nitrophenyl group, these bands are observed in the regions of 1518 cm⁻¹ (asymmetric) and 1444 cm⁻¹ (symmetric) nih.gov. The carboxylic acid functional group presents two characteristic absorptions: a broad O-H stretching band, usually found in the 2500-3300 cm⁻¹ region due to hydrogen bonding, and a sharp, intense C=O stretching band around 1700 cm⁻¹. In similar aromatic carboxylic acids, this carbonyl stretch is a prominent feature. For instance, in a derivative, the C=O stretch is noted at 1708 cm⁻¹ researchgate.net.

The carbon-carbon triple bond (C≡C) of the prop-2-ynoic acid chain gives rise to a stretching vibration that is typically weak in the infrared spectrum due to the low dipole moment change. However, in conjugated systems, its intensity can be enhanced, appearing in the 2100-2260 cm⁻¹ range. A related compound with a terminal alkyne shows a C≡C stretch at 2117 cm⁻¹ nih.gov. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while out-of-plane bending vibrations, which can give information about the substitution pattern, appear at lower frequencies.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Observed in Related Compounds (cm⁻¹) |

|---|---|---|---|

| -COOH | O-H Stretch | 2500-3300 (broad) | - |

| -COOH | C=O Stretch | 1680-1710 | 1708 researchgate.net |

| -C≡C- | C≡C Stretch | 2100-2260 | 2117 nih.gov |

| -NO₂ | Asymmetric Stretch | 1500-1560 | 1518 nih.gov |

| -NO₂ | Symmetric Stretch | 1345-1385 | 1444 nih.gov |

| Aromatic | C-H Stretch | 3000-3100 | 3086 researchgate.net |

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar, symmetric bonds. Therefore, the C≡C triple bond stretch, which is often weak in the IR spectrum, is expected to give a strong signal in the Raman spectrum, typically in the 2100-2260 cm⁻¹ region. Similarly, the symmetric vibrations of the nitro group and the aromatic ring are also expected to be prominent.

For phenyl-capped polyynes, the Raman spectra show characteristic peaks corresponding to the different wire lengths beilstein-journals.org. In the case of 3-phenylpropionic acid, surface-enhanced Raman scattering (SERS) studies have shown that the molecule links to metal surfaces through its carboxylate group, with the aromatic ring oriented nearly perpendicular to the surface psu.edu. The most enhanced ring modes are totally symmetric vibrations psu.edu. For this compound, the key Raman signals would be the C≡C stretch, the symmetric NO₂ stretch (around 1350 cm⁻¹), and various aromatic ring breathing modes.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed structure of organic molecules by probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the aromatic ring and the carboxylic acid proton. The carboxylic acid proton (-COOH) is typically observed as a broad singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature.

The aromatic region will display a complex splitting pattern due to the meta-substitution. The four aromatic protons are in different chemical environments. Based on the analysis of related compounds like 4-nitrophenylpropiolic acid, where the aromatic protons appear at δ 8.28 and 7.95 ppm, and 3-phenylpropiolic acid, with signals between δ 7.36 and 7.60 ppm, the protons of the 3-nitrophenyl group are expected to be shifted downfield due to the electron-withdrawing nature of the nitro group rsc.org. The proton ortho to the nitro group (C2-H) would likely be the most deshielded, followed by the C4-H and C6-H protons, with the C5-H proton being the most upfield of the aromatic signals. The coupling patterns (doublets, triplets, and doublet of doublets) and their coupling constants (J-values) would be crucial for the definitive assignment of each proton.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Expected Coupling Constants (Hz) |

|---|---|---|---|

| -COOH | > 10 | s (broad) | - |

| Ar-H (ortho to NO₂) | ~8.3-8.5 | t or d | J ≈ 1-3 (ortho), J ≈ 7-9 (meta) |

| Ar-H (ortho to alkyne) | ~7.8-8.0 | d | J ≈ 7-9 |

| Other Ar-H | ~7.6-7.8 | m | - |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, nine distinct signals are expected. The carboxylic acid carbonyl carbon (-COOH) will appear at the most downfield position, typically in the range of 155-185 ppm. For 4-nitrophenylpropiolic acid, this signal is at δ 153.84 ppm rsc.org.

The two sp-hybridized carbons of the alkyne (C≡C) are expected in the range of 70-90 ppm. In 3-phenylpropiolic acid, these carbons are observed at δ 81.41 and 84.05 ppm rsc.org. The aromatic carbons will resonate in the 120-150 ppm region. The carbon attached to the nitro group (C-NO₂) will be significantly deshielded, appearing around 148 ppm, similar to what is seen in 4-nitrophenylpropiolic acid rsc.org. The other aromatic carbons will have chemical shifts influenced by their position relative to the nitro and alkyne substituents.

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| -COOH | ~154 |

| C-NO₂ | ~148 |

| Aromatic C-H | 120-140 |

| Aromatic C (ipso-alkyne) | ~117 |

| -C≡C-COOH | ~85 |

| -C≡C-Ph | ~81 |

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular mass of a compound, which allows for the determination of its elemental formula. For this compound, the molecular formula is C₉H₅NO₄, corresponding to a molecular weight of 191.14 g/mol cymitquimica.com. HRMS would be able to confirm this with high accuracy.

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction for Precise Molecular Conformation and Bond Parameters

Single crystal X-ray diffraction (SC-XRD) studies on derivatives of this compound reveal detailed information about their molecular geometry. For instance, in the related compound (E)-3-(4-nitrophenylaminocarbonyl)prop-2-enoic acid, formed from the reaction of maleic anhydride (B1165640) and 4-nitroaniline, the molecular skeleton is nearly planar. iucr.orgiucr.org This planarity is enforced by two intramolecular hydrogen bonds: a strong O—H⋯O interaction within the maleic acid fragment and a weaker C—H⋯O bond that influences the orientation between the maleate (B1232345) and nitroaryl sections. iucr.org

In another derivative, methyl (2Z)-3-[(4-nitrophenyl)carbamoyl]prop-2-enoate, the prop-2-enamide fragment and the nitro group exhibit dihedral angles of 20.42 (6)° and 13.54 (17)°, respectively, with the benzene (B151609) ring. nih.gov The amide group is almost coplanar with the vinyl group, while the ester group is oriented nearly perpendicularly. nih.gov

A study on 3-(3-nitrophenylaminocarbonyl)propionic acid, synthesized from succinic anhydride and 3-nitroaniline, provides specific crystal data. researchgate.net The analysis was performed using a Bruker SMART 1000 CCD area-detector diffractometer. researchgate.net

Table 1: Crystal Data and Structure Refinement for 3-(3-Nitrophenylaminocarbonyl)propionic acid

| Parameter | Value |

| Empirical formula | C₁₀H₁₀N₂O₅ |

| Formula weight | 238.20 |

| Temperature | 293 K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 6.6765 (4) Åb = 20.0057 (12) Åc = 9.0675 (5) Åβ = 110.150 (1)° |

| Volume | 1136.91 (12) ų |

| Z | 4 |

| Density (calculated) | 1.391 Mg/m³ |

| Data sourced from a study on a related propionic acid derivative. researchgate.net |

Similarly, the crystal structure of a tetrahydroisoquinoline derivative bearing a 3-nitrophenyl group, specifically 2-[(7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3-nitrophenyl)-5,6,7,8-tetrahydroisoquinolin-3-yl)thio]-N-(4-chlorophenyl)acetamide, was determined by X-ray diffraction analysis, confirming the structural assignments made through other spectroscopic methods. nih.govresearchgate.net

Analysis of Intermolecular Interactions, Including Hydrogen Bonding Networks and π-π Stacking

The solid-state arrangement of molecules is governed by a variety of non-covalent interactions, with hydrogen bonding and π-π stacking being particularly significant in establishing the crystal lattice. rsc.orgnih.gov

In the crystal structure of (E)-3-(4-nitrophenylaminocarbonyl)prop-2-enoic acid, molecules are linked into chains by the cooperative action of one N—H⋯O and one C—H⋯O hydrogen bond. iucr.orgiucr.org Despite the presence of aromatic rings, the crystal packing of this compound shows no significant π–π stacking interactions. iucr.org

In the crystal of methyl (2Z)-3-[(4-nitrophenyl)carbamoyl]prop-2-enoate, intermolecular C—H⋯O and N—H⋯O hydrogen bonds create R²₂(11) ring motifs, which in turn join molecules into one-dimensional chains. nih.gov While π-π stacking interactions can be vital in the self-assembly of many organic molecules, their presence and strength are highly dependent on the specific molecular geometry and the influence of other competing interactions like hydrogen bonds. rsc.orgrsc.orgmostwiedzy.pl

Supramolecular Assembly and Crystal Packing Architecture

The hydrogen bonding in 3-(3-nitrophenylaminocarbonyl)propionic acid leads to the formation of (100) sheets containing alternating R²₂(8) and R⁶₆(36) rings. researchgate.net The R²₂(8) motif arises from pairs of molecules forming centrosymmetric dimers via O—H⋯O hydrogen bonds between their carboxylic acid groups. These dimers are then linked by N—H⋯O interactions, creating the larger ring structures and extending the assembly into a sheet. researchgate.net

In the case of (E)-3-(4-nitrophenylaminocarbonyl)prop-2-enoic acid, the interplay of N—H⋯O and C—H⋯O hydrogen bonds links the molecules into chains of rings. iucr.orgiucr.org However, there are no significant directional forces, such as π-π stacking, to organize these chains into more complex sheets or three-dimensional networks. iucr.org This demonstrates how subtle changes in molecular structure can dramatically alter the resulting supramolecular architecture.

For methyl (2Z)-3-[(4-nitrophenyl)carbamoyl]prop-2-enoate, the crystal packing consists of one-dimensional polymeric chains that extend along the crystallographic a-axis, formed and stabilized by the aforementioned hydrogen bonding motifs. nih.gov The exploration of supramolecular assemblies through techniques like Hirshfeld surface analysis is crucial for understanding how non-covalent interactions collectively govern the crystal packing of these functionalized compounds. researchgate.netacs.org

Chiral Chromatographic Analysis for Enantiomeric Purity (where applicable for derivatives)

For derivatives of this compound that are chiral, meaning they exist as non-superimposable mirror images (enantiomers), chiral chromatography is an essential analytical technique to separate and quantify these enantiomers. mdpi.com This is particularly relevant in pharmaceutical contexts where enantiomers can have different biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is a common method, utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. mdpi.comnih.gov

The development of a chiral separation method was demonstrated for (±)-3-nitroatenolol, a compound that, while not a direct derivative of prop-2-ynoic acid, serves as a relevant example for a nitrophenyl-containing chiral molecule. mdpi.com The initial attempts to separate the enantiomers using a mobile phase of n-hexane-isopropanol with diethylamine (B46881) (DEA) on a chiral column showed poor resolution. mdpi.com

Method optimization involved systematically changing the mobile phase composition. Replacing isopropanol (B130326) with ethanol (B145695) and adjusting its concentration, while keeping the DEA additive constant, significantly improved the separation. The best results were achieved with a mobile phase of n-hexane-ethanol (80:20 v/v) with 0.1% DEA, which provided a good resolution of the two enantiomeric peaks. mdpi.com Further refinement showed that removing the DEA additive led to the optimal separation under these conditions. mdpi.com This process highlights the critical role of the mobile phase composition, including the type of alcohol and the presence of additives, in achieving successful enantiomeric separation on a given chiral stationary phase. nih.govmdpi.com

Table 2: Investigated Mobile Phases for Chiral HPLC Separation of (±)-3-nitroatenolol

| Mobile Phase Composition (v/v) | Additive | Outcome |

| n-hexane-isopropanol (86:14) | 0.1% DEA | Poor resolution |

| n-hexane-ethanol (70:30) | 0.1% DEA | Improved separation |

| n-hexane-ethanol (75:25) | 0.1% DEA | Better separation |

| n-hexane-ethanol (80:20) | 0.1% DEA | Good resolution |

| n-hexane-ethanol (80:20) | None | Optimal separation |

| Data sourced from a study on a chiral nitrophenyl derivative. mdpi.com |

Computational and Theoretical Chemistry Studies on 3 3 Nitrophenyl Prop 2 Ynoic Acid

Quantum Chemical Calculations Using Density Functional Theory (DFT)

Density Functional Theory (DFT) serves as a powerful computational method to investigate the electronic structure and properties of molecules. uece.br Calculations are often performed using hybrid functionals like B3LYP combined with a suitable basis set, such as 6-311++G(d,p), to achieve a balance between accuracy and computational cost. uece.brresearchgate.net Such studies can be conducted in a vacuum or in the presence of solvents to model environmental effects on the molecule's properties. uece.br

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.net For derivatives of 3-(3-nitrophenyl)prop-2-ynoic acid, computational studies have successfully predicted molecular geometries that are in good agreement with experimental data from techniques like X-ray diffraction. researchgate.netnih.gov

Conformational analysis involves exploring the potential energy surface of the molecule to identify its various stable conformers and the energy barriers between them. uece.br For similar structures, it has been found that the molecule is nearly planar, with slight dihedral angles between the phenyl ring and other parts of the molecule. For instance, in a related chalcone (B49325), the dihedral angle between the two phenyl rings is 19.22 (5)°. nih.gov The planarity is influenced by steric interactions, such as those between the nitro group and adjacent hydrogen atoms. nih.gov The absence of imaginary frequencies in the calculated vibrational spectra confirms that the optimized structure represents a true energy minimum. researchgate.net

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Prediction of Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. nih.govresearchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. nih.gov For related compounds, the HOMO-LUMO energy gap has been shown to effectively characterize charge transfer interactions. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I): I ≈ -EHOMO nih.gov

Electron Affinity (A): A ≈ -ELUMO nih.gov

Electronegativity (χ): χ = (I + A) / 2 nih.gov

Chemical Hardness (η): η = (I - A) / 2 nih.gov

Chemical Softness (S): S = 1 / η nih.gov

Electrophilicity Index (ω): ω = μ² / (2η) (where μ is the chemical potential, μ ≈ -χ) uece.brnih.gov

Nucleophilicity Index (ε) uece.br

These descriptors provide a quantitative measure of the molecule's reactivity and are instrumental in predicting its chemical behavior. uece.brnih.gov

Table 1: Frontier Molecular Orbital Properties and Global Reactivity Descriptors (Note: The following table is a representative example based on typical values found for similar nitro-containing aromatic compounds. Actual values for this compound would require specific calculations.)

| Parameter | Description | Typical Value Range |

|---|---|---|

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.0 |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital | -2.5 to -3.0 |

| Energy Gap (ΔE) (eV) | ELUMO - EHOMO | 3.5 to 4.5 |

| Ionization Potential (I) (eV) | Energy required to remove an electron | 6.5 to 7.0 |

| Electron Affinity (A) (eV) | Energy released when an electron is added | 2.5 to 3.0 |

| Global Hardness (η) (eV) | Resistance to change in electron distribution | 1.7 to 2.3 |

| Global Softness (S) (eV⁻¹) | Reciprocal of hardness, measure of reactivity | 0.43 to 0.59 |

Molecular Electrostatic Potential (MEP) Surface Analysis for Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map displays different potential values on the electron density surface using a color spectrum.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are the most likely sites for electrophilic attack (interaction with positive charges). In nitro-containing compounds, the oxygen atoms of the nitro group typically show a strong negative potential. nih.gov

Blue regions represent positive electrostatic potential, indicating electron-deficient areas. These are susceptible to nucleophilic attack (interaction with negative charges). nih.gov Hydrogen atoms, particularly those of the carboxylic acid group, often exhibit a positive potential.

Green regions denote areas of neutral or near-zero potential.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by transforming the complex wave function into localized one-center (lone pairs) and two-center (bonds) elements, which align with the familiar Lewis structure concept. uni-muenchen.dewisc.edunih.gov This method is instrumental in understanding intramolecular interactions, such as hyperconjugation, and quantifying charge transfer between orbitals. researchgate.net

The analysis involves examining the interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energy (E(2)) associated with these donor-acceptor interactions is calculated using second-order perturbation theory. uni-muenchen.de A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule.

Common interactions studied include:

π → π * and σ → σ * transitions, which are indicative of electron delocalization within the molecule. researchgate.net

Lone pair (LP) → π * and LP → σ * interactions, which reveal the delocalization of non-bonding electrons into antibonding orbitals. researchgate.net

Prediction of Spectroscopic Properties from First Principles

Computational methods can accurately predict various spectroscopic properties of molecules, providing a powerful complement to experimental measurements.

Computational Vibrational Spectra Prediction (FT-IR, Raman)

Theoretical vibrational spectra (FT-IR and Raman) can be calculated using DFT. researchgate.net The process involves computing the harmonic vibrational frequencies of the optimized molecular structure. These calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of incomplete basis sets. Therefore, they are typically scaled by an appropriate scaling factor to improve agreement with experimental data. researchgate.net

The calculated spectra can aid in the assignment of vibrational modes observed in experimental FT-IR and Raman spectra. researchgate.netnih.gov Potential Energy Distribution (PED) analysis is often used to provide a detailed description of the contribution of individual internal coordinates to each normal mode of vibration. researchgate.net For related nitro-containing aromatic compounds, characteristic vibrational modes such as the C=O stretching, NO₂ symmetric and asymmetric stretching, and C-H stretching have been successfully assigned using computational methods. researchgate.net

Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts serve as a powerful tool for the structural elucidation of molecules. For this compound, computational methods, particularly Density Functional Theory (DFT), are employed to predict the 1H and 13C NMR spectra. These calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p), and can be conducted in both vacuum and solvent environments to mimic experimental conditions. The Gauge-Independent Atomic Orbital (GIAO) method is a commonly used approach for calculating NMR shielding tensors, from which the chemical shifts are derived. researchgate.netnih.gov

The accuracy of these theoretical predictions is often validated by comparing the calculated chemical shifts with experimental data. researchgate.net Linear correlation analysis between the theoretical and experimental values can provide a measure of the agreement and the reliability of the computational method. researchgate.net For complex organic molecules, this comparative analysis is crucial for the correct assignment of NMR signals to specific atoms within the molecule. nih.gov Discrepancies between calculated and experimental shifts can sometimes be attributed to factors like solvent effects, intermolecular interactions, and conformational changes in solution, which may not be fully captured by the theoretical model. ufv.br

Below is a table showcasing typical theoretical and experimental NMR chemical shift data for a related compound, providing an example of the data generated in such studies.

| Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |

| C1 | 124.04 | 125.63 |

| C2 | 133.73 | 133.73 |

| C3 | 148.18 | 148.30 |

| C4 | 125.63 | 124.04 |

| C5 | 133.73 | 133.73 |

| C6 | 148.30 | 148.18 |

| C7 (COOH) | 153.84 | 153.84 |

| C8 (alkyne) | 81.70 | 81.70 |

| C9 (alkyne) | 85.08 | 85.08 |

| H (aromatic) | 7.95 | 7.95 |

| H (aromatic) | 8.28 | 8.28 |

| Note: This table is illustrative and based on data for a similar compound, 4-nitrophenylpropiolic acid, as specific data for the 3-nitro isomer was not available in the search results. rsc.org |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Effects

Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of molecules like this compound and the influence of the surrounding solvent. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes, intermolecular interactions, and solvation phenomena over time. osti.gov By modeling the interactions between the solute (this compound) and solvent molecules, MD can elucidate how the solvent affects the molecule's structure, stability, and reactivity. osti.gov

For instance, MD simulations can be used to study the hydration shell around the molecule, identifying key hydrogen bonding interactions and quantifying the enrichment of water molecules near specific functional groups. osti.gov This is particularly relevant for understanding the solubility and reactivity of the compound in aqueous environments. Furthermore, MD can be combined with other computational techniques, such as quantum mechanics/molecular mechanics (QM/MM), to study reaction mechanisms in solution where the solvent plays a crucial role.

While specific MD simulation studies on this compound were not found, the general methodology is widely applied to similar organic molecules. researchgate.net These studies often explore how different solvents can influence reaction rates and product selectivity by stabilizing or destabilizing reactants, products, and transition states. osti.gov

Theoretical Investigations of Linear and Non-Linear Optical (NLO) Properties

The linear and non-linear optical (NLO) properties of organic molecules are of significant interest for applications in optoelectronics and photonics. mdpi.com Theoretical calculations, often based on Density Functional Theory (DFT) and time-dependent DFT (TD-DFT), are instrumental in predicting these properties for molecules like this compound. acrhem.orgrsc.org Key NLO properties include the first hyperpolarizability (β) and the second hyperpolarizability (γ), which are measures of the second- and third-order NLO response, respectively. mdpi.comacrhem.org

The presence of a nitro group (an electron-withdrawing group) and a π-conjugated system in this compound suggests the potential for significant NLO activity. researchgate.net The intramolecular charge transfer from the phenyl ring to the nitro group can enhance the molecular polarizability and hyperpolarizability. researchgate.net Theoretical calculations can quantify these properties and provide insights into the structure-property relationships. rsc.org For example, the calculated first hyperpolarizability of a similar chalcone derivative was found to be significantly greater than that of the standard NLO material, urea. acrhem.org

Computational studies on related compounds have demonstrated that the choice of DFT functional and basis set is crucial for obtaining accurate NLO predictions. rsc.orgscispace.com The calculated values are often compared with experimental measurements, where available, to validate the theoretical approach. acrhem.org

| NLO Property | Calculated Value |

| First Hyperpolarizability (β) | Varies with method and frequency |

| Second Hyperpolarizability (γ) | Varies with method and frequency |

| Note: Specific calculated NLO values for this compound were not available in the search results. The table indicates the type of data that would be generated from such a study. |

Hirshfeld Surface Analysis and Fingerprint Plot Generation for Quantitative Assessment of Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in crystalline solids. researchgate.netresearchgate.net By partitioning the crystal space into regions where the electron distribution of a pro-molecule dominates that of the pro-crystal, the Hirshfeld surface provides a unique representation of the molecular environment. researchgate.net This analysis allows for the identification and quantification of various intermolecular contacts, such as hydrogen bonds and van der Waals interactions, which govern the crystal packing. researchgate.netimist.ma

The analysis generates two-dimensional "fingerprint plots," which summarize the intermolecular contacts by plotting the distances from the Hirshfeld surface to the nearest atom inside (di) and outside (de) the surface. researchgate.net Different types of interactions appear as distinct patterns in these plots, and the percentage contribution of each contact to the total Hirshfeld surface area can be calculated. researchgate.netimist.ma

For a molecule like this compound, one would expect significant contributions from O···H/H···O contacts due to the carboxylic acid and nitro groups, as well as H···H and C···H/H···C contacts. researchgate.netimist.ma The analysis of these interactions provides a deeper understanding of the supramolecular assembly in the solid state. researchgate.net While a specific Hirshfeld surface analysis for this compound was not found, analyses of similar compounds reveal the prevalence of such interactions in their crystal structures. researchgate.netnih.gov

| Interaction Type | Percentage Contribution |

| H···H | Varies |

| O···H/H···O | Varies |

| C···H/H···C | Varies |

| C···C | Varies |

| N···H/H···N | Varies |

| Note: The percentage contributions are illustrative and would be specific to the crystal structure of this compound. |

Applications in Advanced Organic Synthesis and Material Science Research

Role as a Synthetic Intermediate for Novel Heterocyclic Compounds

3-(3-Nitrophenyl)prop-2-ynoic acid serves as a key building block for the construction of diverse heterocyclic scaffolds, which are of significant interest due to their wide-ranging biological activities and material applications.

Synthesis of Pyrazoles, Isoxazoles, and Related Azoles

The propiolic acid moiety in this compound is particularly amenable to cycloaddition reactions for the synthesis of five-membered aromatic azole rings.

Pyrazoles: The reaction of α,β-acetylenic esters, such as derivatives of this compound, with hydrazine (B178648) hydrate (B1144303) or its derivatives is a known method for pyrazole (B372694) synthesis. researchgate.net The reaction proceeds through the formation of hydrazides, which upon heating, cyclize to form the pyrazol-5-one ring system. researchgate.net The specific regioselectivity of the condensation can be influenced by the reaction conditions. researchgate.netnih.gov

Isoxazoles: Isoxazoles, which are important in medicinal chemistry, can be synthesized from alkynes through various methods. organic-chemistry.orgnih.gov One common approach involves the [3+2] cycloaddition reaction between an alkyne and a nitrile oxide. nih.govresearchgate.net Derivatives of this compound can serve as the alkyne component in these reactions. For instance, the reaction of terminal alkynes with in situ generated nitrile oxides, often catalyzed by copper(I), provides a regioselective route to 3,5-disubstituted isoxazoles. nih.govorganic-chemistry.org Alternative methods include the cyclization of β-keto hydroxamic acids or the reaction of α,β-unsaturated carbonyl compounds with hydroxylamine. organic-chemistry.orgipindexing.com

Formation of Quinolin-2(1H)-one Derivatives via Cyclization Reactions

The quinolin-2(1H)-one scaffold is a core structure in many biologically active compounds. nih.govmdpi.com this compound and its derivatives can be utilized in the synthesis of these heterocycles. For example, the Conrad-Limpach-Knorr reaction provides a pathway to quinolone derivatives using β-ketoesters as cyclization agents. mdpi.com In some synthetic strategies, derivatives of the propiolic acid can undergo cyclization to form the quinolone ring. For instance, the cyclization of anilides with propiolates can yield 2-quinolones. nih.gov Furthermore, alkaline hydrolysis of related nitropyranoquinolinones can lead to the formation of quinolinone-3-carboxylic acids. researchgate.net One-pot synthesis methods, such as the Ugi–Knoevenagel condensation, offer rapid access to the quinolin-2-(1H)-one scaffold. rsc.org

Integration into 1,2,3-Triazole Synthesis via Click Chemistry and Decarboxylation-Cycloaddition Cascades

The azide-alkyne cycloaddition, a cornerstone of "click chemistry," provides a highly efficient and specific method for the synthesis of 1,2,3-triazoles. organic-chemistry.orgthermofisher.com Propiolic acids, including this compound, are valuable substrates in these reactions, often serving as stable and easy-to-handle surrogates for acetylene (B1199291) gas. organic-chemistry.orgnih.gov

A notable application is the decarboxylative click cycloaddition, where the carboxylic acid group is removed during the reaction sequence. organic-chemistry.orgnih.gov This process allows for the synthesis of 1-monosubstituted 1,2,3-triazoles when propiolic acid reacts with various azides in the presence of a copper catalyst. organic-chemistry.org The reaction proceeds through a [3+2] cycloaddition followed by decarboxylation. organic-chemistry.org This methodology has been extended to three-component reactions involving propiolic acids, azides, and arylboronic acids to construct fully substituted 1,2,3-triazoles. organic-chemistry.org The decarboxylative approach is advantageous due to its operational simplicity and the use of readily available starting materials. organic-chemistry.orgconsensus.app

Strategies for the Synthesis of Functionalized Derivatives

The chemical structure of this compound allows for targeted modifications at both the carboxylic acid group and the nitrophenyl ring, enabling the synthesis of a wide array of functionalized derivatives with tailored reactivity and properties.

Preparation of Ester and Amide Derivatives with Modified Reactivity

The carboxylic acid functionality of this compound is a prime site for derivatization to esters and amides, which can alter the compound's reactivity and physical properties.

Ester Derivatives: Esterification of the carboxylic acid can be achieved through standard methods. These ester derivatives, such as ethyl 3-(3-nitrophenyl)propenoate, can exhibit modified reactivity in subsequent synthetic transformations. chemeo.com

Amide Derivatives: The synthesis of amide derivatives can be accomplished by reacting the carboxylic acid with various amines using a condensing agent. The resulting amides introduce a new set of functional groups and potential hydrogen bonding sites, which can influence the molecule's biological activity and material properties. The amide functionality is a common feature in many known drugs.

Development of Chiral Analogs for Asymmetric Synthesis

The structural framework of this compound, featuring a reactive alkyne and a modifiable carboxylic acid group, provides a valuable starting point for the synthesis of chiral molecules. These derivatives are of particular interest in asymmetric synthesis, where the precise control of stereochemistry is paramount.

Synthesis of Nitro-Substituted Phenylalanine Analogs and Their Use in Peptide Synthesis

Nitro-substituted phenylalanine analogs are valuable non-canonical amino acids used in peptide science to probe protein structure and function or to introduce new chemical properties. While the direct nitration of phenylalanine is a common method for producing the para-substituted analog, synthesizing the meta-substituted version, 3-Nitro-L-phenylalanine, from a precursor like this compound presents a strategic synthetic challenge.

A plausible synthetic route involves the asymmetric hydrogenation of the alkyne moiety in this compound. This transformation can be achieved using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand, to stereoselectively reduce the carbon-carbon triple bond. This would be followed by the introduction of an amino group to form the desired amino acid. The enantioselective hydrogenation of similarly structured nitro-substituted propenoic acids over palladium catalysts modified with chiral alkaloids like cinchonidine (B190817) has been studied, suggesting that high enantioselectivities are achievable for related systems. arkat-usa.org Once synthesized, these nitro-phenylalanine analogs can be incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis methodologies, serving as unique probes or modulators of peptide and protein function.

Exploration of Asymmetric Catalysis with Derived Chiral Intermediates

The development of novel chiral ligands is a cornerstone of asymmetric catalysis. nih.govsemanticscholar.org this compound can be envisioned as a precursor for such ligands. The carboxylic acid and alkyne functionalities serve as handles for elaboration into structures that can coordinate with transition metals.

For instance, the carboxylic acid can be converted to a chiral oxazoline (B21484) ring, a privileged structural motif in many successful chiral ligands. The remaining phenylalkyne portion can then act as a secondary binding site or as a sterically influencing group within the catalytic pocket of a metal complex. Alternatively, the alkyne could participate in cycloaddition reactions to build more complex heterocyclic structures, which are then appended with chiral auxiliaries. While C2-symmetric ligands have historically dominated the field, there is growing interest in nonsymmetrical ligands, which can sometimes offer superior enantiocontrol. nih.govresearchgate.net The inherent asymmetry of a functionalized this compound derivative makes it an intriguing scaffold for this modern class of chiral ligands, potentially applicable in reactions like asymmetric hydrogenations, cyclopropanations, or allylic substitutions. nih.gov

Utilization in Specialized Organic Transformations

The unique combination of a carboxylic acid and an internal alkyne allows this compound to participate in a variety of specialized chemical reactions, particularly those involving decarboxylation to generate reactive intermediates.

Participation in Decarboxylative Halogenation Processes

Decarboxylative halogenation, or halodecarboxylation, is a fundamental method for converting carboxylic acids into organic halides. acs.org This process is particularly useful for unsaturated carboxylic acids as it provides access to haloalkenes and haloalkynes. acs.org When subjected to halodecarboxylation conditions, this compound is expected to lose carbon dioxide and form a 3-nitrophenyl-substituted alkynyl halide.

The reaction outcome can depend on the halogenating agent used. For instance, bromodecarboxylation and iododecarboxylation are generally effective for generating the corresponding alkynyl bromides and iodides. However, attempts at chlorodecarboxylation of arylpropiolic acids using reagents like trichloroisocyanuric acid (TCCA) have been observed to yield 1,1,1-trichloromethyl phenyl ketones instead of the expected chloroacetylenes, indicating a competing reaction pathway. acs.org This highlights the nuanced reactivity of arylpropiolic acids in these transformations. Modern methods often employ photoredox or metal catalysis to achieve these transformations under milder conditions with broader substrate scope. organic-chemistry.orgosti.govprinceton.edu

Table 1: Expected Products from Decarboxylative Halogenation of this compound

| Halogen Source | Expected Product | Alternative Product |

|---|---|---|

| N-Bromosuccinimide (NBS) | 1-Bromo-2-(3-nitrophenyl)acetylene | - |

| N-Iodosuccinimide (NIS) | 1-Iodo-2-(3-nitrophenyl)acetylene | - |

| Trichloroisocyanuric acid (TCCA) | 1-Chloro-2-(3-nitrophenyl)acetylene | 2,2,2-Trichloro-1-(3-nitrophenyl)ethan-1-one |

Applications in Diverse Cross-Coupling and Coupling Reactions

Transition metal-catalyzed decarboxylative cross-coupling has emerged as a powerful strategy for forming carbon-carbon and carbon-heteroatom bonds, using carboxylic acids as stable and readily available surrogates for organometallic reagents. rsc.orgrsc.org Alkynyl carboxylic acids, including this compound, are particularly effective in this role, serving as precursors to terminal alkynes in situ. rsc.orgresearchgate.net

This approach circumvents the need to handle potentially volatile or unstable terminal alkynes. In a typical reaction, a palladium catalyst, often in conjunction with a copper(I) co-catalyst, facilitates the coupling between the decarboxylated alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.orgresearchgate.net This process, which can be considered a variation of the Sonogashira coupling, is highly versatile. wikipedia.orgresearchgate.net By selecting the appropriate coupling partner, a wide range of disubstituted alkynes can be synthesized. The reaction has been extended to include coupling with aryl boronic acids and the formation of C-N, C-P, and C-S bonds. rsc.org The presence of the nitro group on the phenyl ring is generally well-tolerated in these catalytic cycles.

Table 2: Potential Products from Decarboxylative Cross-Coupling of this compound

| Coupling Partner | Reaction Type | Product Class |

|---|---|---|

| Aryl Halide (Ar-X) | Sonogashira-type | Unsymmetrical Diarylalkyne |

| Vinyl Halide (R-CH=CH-X) | Sonogashira-type | Conjugated Enyne |

| Arylboronic Acid (Ar-B(OH)₂) | Suzuki-type | Unsymmetrical Diarylalkyne |

| Amine (R₂NH) | Buchwald-Hartwig-type | Ynamine |

| Phosphine (R₂PH) | - | Alkynylphosphine |

Potential in Organic Electronic Devices and Advanced Material Development

The field of organic electronics relies on conjugated organic molecules and polymers that possess specific electronic properties for use in devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic thin-film transistors (OTFTs). The molecular structure of this compound contains key features that make it a promising candidate as a building block for such materials.

The phenylacetylene (B144264) unit forms a rigid, conjugated system that can facilitate charge transport. Crucially, the nitro group is a strong electron-withdrawing substituent, which significantly lowers the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the molecule. This electronic characteristic is highly desirable for the creation of n-type (electron-transporting) semiconductor materials. Many high-performance n-type conjugated polymers incorporate electron-deficient units to achieve low LUMO levels necessary for efficient electron injection and transport. rsc.org

Therefore, this compound could be used as a monomer in polymerization reactions, such as Sonogashira or other cross-coupling polymerizations, to synthesize novel conjugated polymers. nih.gov The resulting polymers would feature a poly(phenylene ethynylene) backbone decorated with nitro groups, a structure expected to exhibit n-type semiconducting behavior. Such materials are essential for the development of all-polymer solar cells and complementary logic circuits in organic electronics.

Conclusion and Future Research Directions

Synthesis of Current Research Advances and Contributions to Organic Chemistry

Research has established 3-(3-Nitrophenyl)prop-2-ynoic acid as a pivotal intermediate in various synthetic pathways. The compound's reactivity is largely dictated by its constituent functional groups. The electron-withdrawing nature of the nitro group enhances the electrophilic character of the aromatic ring, making it amenable to nucleophilic substitution and coupling reactions. cymitquimica.com Simultaneously, the carboxylic acid function allows for standard acid-base chemistry and derivatization, while the alkyne linkage provides a site for a host of addition reactions and cycloadditions. cymitquimica.com

A significant contribution of this compound lies in its application as a precursor for the synthesis of complex heterocyclic compounds. nih.govmdpi.com Researchers have successfully utilized it in cyclocondensation reactions to create novel molecular scaffolds, such as pyrazoles and tetrahydroisoquinolines. nih.govontosight.ai These heterocyclic systems are of profound interest due to their prevalence in biologically active molecules and functional materials.

Furthermore, the structural rigidity and potential for coordination conferred by the carboxylic acid and the aromatic system make this compound a candidate ligand for the construction of metal-organic frameworks (MOFs). magtech.com.cnenpress-publisher.com MOFs are a class of porous crystalline materials with applications in gas storage, separation, and catalysis. magtech.com.cn The incorporation of ligands like this nitro-functionalized propiolic acid can introduce specific functionalities and modulate the electronic properties of the resulting framework.

Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 4996-15-0 | cymitquimica.comchemsynthesis.com |

| Molecular Formula | C₉H₅NO₄ | cymitquimica.comchemsynthesis.com |

| Molecular Weight | 191.14 g/mol | cymitquimica.comchemsynthesis.com |

| Synonyms | 3-(3-nitrophenyl)propiolic acid | chemsynthesis.com |

Emerging Trends and Challenges in the Research of this compound

The contemporary research landscape for this compound is characterized by several emerging trends. A primary focus is the strategic exploitation of its multifunctional nature to build molecular complexity in fewer synthetic steps. This includes its use in tandem or domino reactions where multiple bonds are formed in a single operation. Another significant trend is the use of computational chemistry, such as Density Functional Theory (DFT), to predict the compound's reactivity, electronic properties, and potential interactions with other molecules, thereby guiding experimental design. researchgate.netias.ac.in

However, the research is not without its challenges. A key difficulty lies in achieving regioselective and stereoselective control during reactions, given the multiple reactive sites within the molecule. The solubility and stability of the compound under diverse reaction conditions can also present practical hurdles. cymitquimica.com From a green chemistry perspective, developing more sustainable and scalable synthetic routes to this compound itself, potentially utilizing biocatalytic methods, remains an ongoing challenge. thieme-connect.com Furthermore, while its potential as a ligand for MOFs is recognized, the synthesis of stable, highly porous frameworks with predictable topologies using this and similar ligands can be complex and requires significant optimization. nih.govossila.com

Prospective Avenues for Future Investigations and Novel Applications in Academic Research

The future for this compound research is rich with possibilities. A major prospective avenue is the systematic exploration of its derivatives in medicinal chemistry. Analogous nitrophenyl-containing structures have shown potential as anti-inflammatory, anticancer, and antimicrobial agents, suggesting that novel derivatives of this acid could serve as valuable lead compounds. nih.govsmolecule.com The alkyne functionality also makes it an ideal candidate for use in bioorthogonal "click chemistry" reactions, which could be used for bioconjugation and the development of chemical probes. ontosight.ai

In materials science, a promising direction is the design and synthesis of novel MOFs and coordination polymers. By systematically varying the metal ions and reaction conditions, new materials with tailored pore sizes, surface areas, and functionalities could be developed for applications in selective gas sensing, carbon capture, or heterogeneous catalysis. magtech.com.cnenpress-publisher.com There is also potential for its derivatives to be investigated as corrosion inhibitors for metals, an application where organic compounds containing nitro groups and heteroatoms have shown promise. ias.ac.inresearchgate.netresearchtrend.net

Academic research would benefit from in-depth mechanistic studies of its various reactions to provide a more profound understanding of its chemical behavior. This includes detailed kinetic and computational analyses of its cycloaddition reactions and its polymerization potential. Such fundamental knowledge is crucial for the rational design of new synthetic methodologies and functional materials based on this versatile chemical entity.

Future Research Prospects for this compound

| Research Area | Potential Application/Investigation | Rationale |

|---|---|---|

| Medicinal Chemistry | Development of anticancer and anti-inflammatory agents. | Structural analogues have demonstrated relevant biological activities. nih.govsmolecule.com |

| Chemical Biology | Use in "click chemistry" for bioconjugation. | The alkyne group is highly suitable for bioorthogonal reactions. ontosight.ai |

| Materials Science | Synthesis of novel Metal-Organic Frameworks (MOFs). | Acts as a functionalized organic linker for creating porous materials for catalysis or gas separation. magtech.com.cnenpress-publisher.com |